molecular formula C15H15ClN2O B2509127 2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one CAS No. 898052-05-6

2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one

Cat. No. B2509127
CAS RN: 898052-05-6
M. Wt: 274.75
InChI Key: YMHSYAMTORFTKO-UHFFFAOYSA-N
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Description

The compound “2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one” is a derivative of quinazolinone . Quinazolinones are frequently encountered heterocycles with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .


Synthesis Analysis

Quinazolinones can be synthesized through various routes and strategies . For instance, a green, simple, and efficient method has been developed for the synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation .


Molecular Structure Analysis

The molecular structure of quinazolinone derivatives has been studied extensively. For example, the unique binding features of some quinazolinone derivatives were revealed by the cocrystal structures of compounds in PARP-1 .


Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions. For instance, the Lewis acid Cu-catalyzed nucleophilic addition of 2-halobenzamide to nitriles followed by SNAr reaction proceeds smoothly in the presence of tBuOK as a base to produce quinazolinone derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinones can vary widely. For instance, the molecular weight of a related compound, 2-(Chloromethyl)-3-(4-fluorophenyl)-4(3H)-quinazolinone, is 288.70 .

Scientific Research Applications

Chemical Transformations and Derivatives

2-(Chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has been used as a precursor in various chemical transformations. It reacts with different nucleophiles to yield a range of derivatives. For instance, it can react with alkali metal alkoxides, piperazine, and 2-sulfanylethanol to produce alkoxymethyl-, piperazin-1-ylmethyl-, and [(2-hydroxyethyl)sulfanyl]methyl derivatives (Markosyan et al., 2018).

Synthesis of Novel Compounds

The compound serves as a key intermediate in the synthesis of novel dihydronaphthaline and dihydrobenzo[h]quinazoline derivatives with potential therapeutic applications. These derivatives were evaluated for their antitumor and antibacterial activities, highlighting the compound's role in medicinal chemistry (Markosyan et al., 2019).

Antitumor and Antimicrobial Activities

Several studies have explored the antitumor properties of compounds synthesized using 2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one. Additionally, its derivatives have shown antimicrobial activity against various bacterial strains, which is significant for pharmaceutical research (Chaitanya et al., 2017).

Exploration in Heterocyclic Chemistry

This compound is an important building block in heterocyclic chemistry. Its reactivity and ability to form complex structures make it valuable for synthesizing diverse heterocyclic compounds, such as dihydropyrimidin-4(3H)-ones and dihydroimidazo[1, 2-c]quinazolines, which are of interest for their potential biological activities (Shiau et al., 1989).

Role in Drug Development

The compound's derivatives are explored for their pharmacological properties, such as anti-inflammatory, antiproliferative, and anti-monoamine oxidase activities. This highlights its significance in the field of drug development and therapeutic research (Markosyan et al., 2014).

Mechanism of Action

The mechanism of action of quinazolinones is diverse and depends on their specific structure and target. For example, some quinazolinone derivatives have shown promising antibacterial properties .

Future Directions

Quinazolinones have attracted great attention in organic and medicinal chemistry due to their wide range of biological functions . Future research may focus on the design and synthesis of new quinazolinone derivatives with improved pharmacological activities and safety profiles .

properties

IUPAC Name

2-(chloromethyl)-5,5-dimethyl-3,6-dihydrobenzo[h]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-15(2)7-9-5-3-4-6-10(9)13-12(15)14(19)18-11(8-16)17-13/h3-6H,7-8H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHSYAMTORFTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C3=C1C(=O)NC(=N3)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one

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